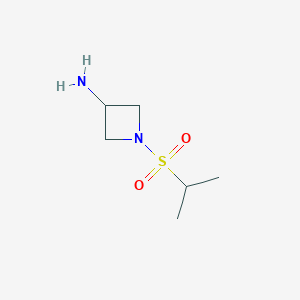![molecular formula C13H13BrN2O4S B13870671 5-Bromo-4-[(4-methoxyphenyl)methoxy]-2-methylsulfonylpyrimidine](/img/structure/B13870671.png)
5-Bromo-4-[(4-methoxyphenyl)methoxy]-2-methylsulfonylpyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-4-[(4-methoxyphenyl)methoxy]-2-methylsulfonylpyrimidine is a chemical compound with the molecular formula C12H12BrN2O4S. This compound is part of the pyrimidine family, which is known for its diverse applications in various fields such as chemistry, biology, and medicine. The presence of bromine, methoxyphenyl, and methylsulfonyl groups in its structure makes it a compound of interest for various synthetic and research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-4-[(4-methoxyphenyl)methoxy]-2-methylsulfonylpyrimidine typically involves multiple steps. One common method includes the bromination of a pyrimidine derivative followed by the introduction of the methoxyphenyl and methylsulfonyl groups. The reaction conditions often require the use of catalysts and specific solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control temperature, pressure, and other reaction parameters. The use of continuous flow reactors and other advanced technologies can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-4-[(4-methoxyphenyl)methoxy]-2-methylsulfonylpyrimidine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidines, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
5-Bromo-4-[(4-methoxyphenyl)methoxy]-2-methylsulfonylpyrimidine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Bromo-4-[(4-methoxyphenyl)methoxy]-2-methylsulfonylpyrimidine involves its interaction with specific molecular targets. The bromine and methoxyphenyl groups can participate in binding interactions with enzymes or receptors, while the methylsulfonyl group can influence the compound’s solubility and reactivity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-4-(4-methoxyphenyl)pyrimidine
- 4-Methoxyphenylboronic acid
- 4-Methoxyphenyl isocyanate
Uniqueness
5-Bromo-4-[(4-methoxyphenyl)methoxy]-2-methylsulfonylpyrimidine is unique due to the combination of its functional groups, which confer specific chemical properties and reactivity. The presence of the methylsulfonyl group, in particular, distinguishes it from other similar compounds and can influence its behavior in chemical reactions and biological systems.
Properties
Molecular Formula |
C13H13BrN2O4S |
|---|---|
Molecular Weight |
373.22 g/mol |
IUPAC Name |
5-bromo-4-[(4-methoxyphenyl)methoxy]-2-methylsulfonylpyrimidine |
InChI |
InChI=1S/C13H13BrN2O4S/c1-19-10-5-3-9(4-6-10)8-20-12-11(14)7-15-13(16-12)21(2,17)18/h3-7H,8H2,1-2H3 |
InChI Key |
RBBPUVALZFMWQQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)COC2=NC(=NC=C2Br)S(=O)(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


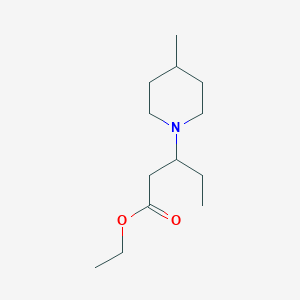
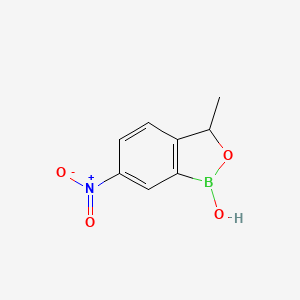
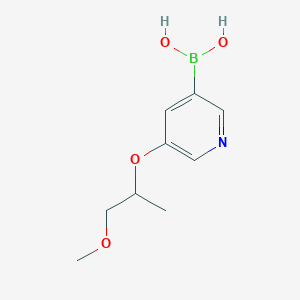
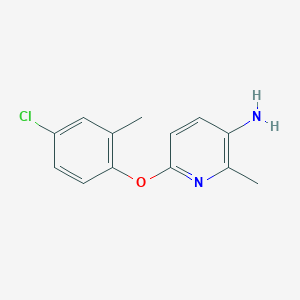
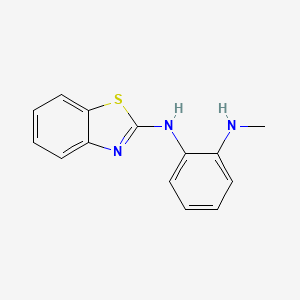
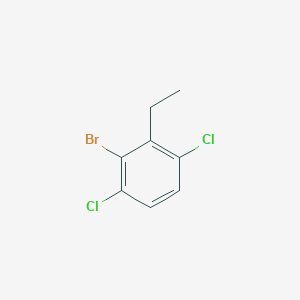
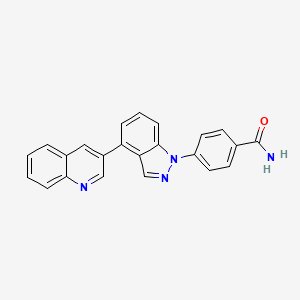
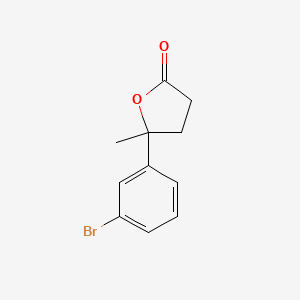
![1-[5-(2,3-Dichlorophenyl)pyrimidin-2-yl]ethanone](/img/structure/B13870633.png)
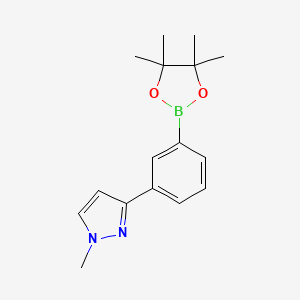
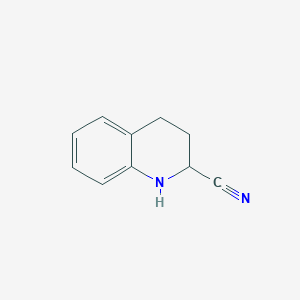

![1-[(4-Methoxyphenyl)methyl]-6,6-dimethyl-5,7-dihydroindazol-4-one](/img/structure/B13870666.png)
